molecular formula C24H21N3O2S B2910262 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 896295-48-0

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2910262
CAS No.: 896295-48-0
M. Wt: 415.51
InChI Key: XLMDBPKUTTWLEI-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-thiophene carboxamide family, characterized by a quinoline core linked via a carboxamide group to a substituted thiophene ring. Key structural features include:

  • Thiophene substituents: The 4,5-dimethyl groups introduce steric effects, while the methylcarbamoyl group (-CONHMe) provides hydrogen-bonding capability.
  • Phenyl group at the 2-position of quinoline: Enhances lipophilicity and may influence binding specificity.

The structural design suggests applications in medicinal chemistry, particularly in kinase inhibition or antiproliferative activity, as seen in analogous compounds .

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-14-15(2)30-24(21(14)23(29)25-3)27-22(28)18-13-20(16-9-5-4-6-10-16)26-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMDBPKUTTWLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The methylcarbamoyl group (-CONHCH₃) and quinoline carboxamide are susceptible to hydrolysis under acidic or basic conditions.

Substrate Reagents/Conditions Product Notes Reference
Methylcarbamoyl Hydrolysis 6M HCl, reflux, 12h3-Carboxy-thiophene derivativeComplete conversion to carboxylic acid ,
Quinoline Amide Hydrolysis NaOH (aqueous), 100°C, 6hQuinoline-4-carboxylic acidPartial decomposition observed ,

Reduction Reactions

The carboxamide group can be reduced to amines using strong reducing agents.

Reaction Reagents/Conditions Product Yield Reference
Amide to Amine Reduction LiAlH₄, THF, 0°C to refluxN-[4,5-dimethyl-3-(methylamino)thiophen-2-yl] derivative72% ,

Cross-Coupling Reactions

The quinoline and thiophene rings participate in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst/Reagents Substituent Introduced Application Reference
Suzuki Coupling (Quinoline) Pd(PPh₃)₄, aryl boronic acidAryl groups at C-6/C-7 positions of quinolineStructural diversification ,
Buchwald–Hartwig Amination Pd₂(dba)₃, XantphosAmino groups on thiophene or quinolineBioactivity optimization

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene undergoes regioselective electrophilic substitution.

Reaction Reagents/Conditions Product Regiochemistry Reference
Nitration HNO₃/H₂SO₄, 0°CNitro group at C-5 positionDirected by methylcarbamoyl group ,
Halogenation NBS, CCl₄, lightBromination at C-4 of thiopheneSteric hindrance from methyl groups ,

Stability Under Pharmacological Conditions

The compound’s stability in physiological environments is critical for drug development.

Condition Observation Degradation Pathway Reference
Acidic (pH 1.2, 37°C) 30% decomposition after 24hHydrolysis of carboxamide and thiophene ring ,
Basic (pH 9.0, 37°C) 15% decomposition after 24hQuinoline ring oxidation
UV Light Exposure Photoisomerization (cis/trans) of amide bondReduced bioactivity

Key Findings

  • Synthetic Flexibility : The compound’s modular structure allows for diversification via cross-coupling and substitution reactions.
  • Hydrolysis Sensitivity : The methylcarbamoyl group is a liability under acidic conditions, necessitating prodrug strategies for oral formulations.
  • Electrophilic Reactivity : Thiophene substituents direct electrophiles to specific positions, enabling targeted derivatization.
  • Reduction Potential : LiAlH₄ effectively converts the carboxamide to an amine, expanding functional group utility.

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and their implications:

Compound Name Thiophene Substituents Quinoline Substituents Notable Functional Groups Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 4,5-dimethyl, 3-(methylcarbamoyl) 2-phenyl Methylcarbamoyl, dimethyl thiophene ~450 (estimated) Not explicitly reported (inferred)
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-propoxyphenyl)-4-quinolinecarboxamide 3-cyano, tetrahydrobenzothiophene 3-propoxyphenyl Cyano, propoxyphenyl ~469 Likely kinase inhibition (inferred)
N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide 3-carbamoyl, hexahydrocyclooctathiophene 3,4-dichlorophenyl Dichlorophenyl, carbamoyl 520.46 Antiproliferative (inferred)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenyl)acetamide 3-cyano, dihydrocyclopenta[b]thiophene N/A (acetamide linker) Cyano, sulfamoyl ~400 Tyrosine kinase inhibition (MCF7 IC50)

Key Observations :

  • Carboxamide vs. Acetamide Linkers: The quinoline-carboxamide linkage in the target compound may enhance rigidity and hydrogen-bonding capacity compared to acetamide derivatives .
  • Aromatic Substituents : The 2-phenyl group in the target compound vs. dichlorophenyl or propoxyphenyl in analogs impacts lipophilicity and electronic effects, influencing bioavailability and target affinity .

Physicochemical Properties

  • Solubility: The methylcarbamoyl group in the target compound improves water solubility compared to cyano or dichlorophenyl analogs, which are more lipophilic .

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a thiophene ring and a quinoline moiety. This unique arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O2SC_{24}H_{21}N_{3}O_{2}S, with a molecular weight of 405.51 g/mol. The structural features include:

  • Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
  • Quinoline Moiety : Known for its DNA intercalating properties, enhancing potential anticancer activity.
  • Methylcarbamoyl Group : Increases solubility and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of quinoline have shown promising results in inhibiting tumor growth. Specific studies highlight:

  • In Vitro Studies : Compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance:
    • Compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines .
    • The presence of the quinoline structure is critical for DNA intercalation, which disrupts replication in cancer cells .
  • In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor size significantly. Notably:
    • A derivative with a similar backbone achieved approximately 50% tumor reduction in solid tumor models .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA strands, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The thiophene ring may facilitate redox cycling, producing ROS that induce oxidative stress in cancer cells, contributing to apoptosis .
  • Enzyme Modulation : The compound may interact with specific enzymes involved in cancer cell proliferation and survival pathways.

Study 1: Antitumor Activity Evaluation

A study published in PubMed evaluated a series of phenyl-substituted derivatives related to this compound. It was found that:

  • The compounds exhibited varied levels of antitumor activity based on structural modifications.
  • Some derivatives showed enhanced efficacy against leukemia models compared to their parent compounds .

Study 2: Structural Activity Relationship (SAR)

An investigation into the SAR of quinoline derivatives indicated that:

  • Substituents on the phenyl ring significantly influenced biological activity.
  • Optimal lipophilicity and electronic properties were crucial for maximizing anticancer effects .

Summary Table of Biological Activities

Activity TypeResult DescriptionReference
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines
In Vivo Efficacy50% reduction in tumor size in animal models
MechanismDNA intercalation and ROS generation

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